molecular formula C11H12BrNO B7847947 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B7847947
M. Wt: 254.12 g/mol
InChI Key: IXTRPIUOVNEKRQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a brominated ketone derivative featuring a tetrahydroisoquinoline moiety. This compound is of interest in organic synthesis, particularly in the development of pharmacologically active molecules. For example, substituted acetophenones react with bromine in diethyl ether under controlled conditions to yield α-brominated derivatives, as described in . The tetrahydroisoquinoline substituent likely enhances the compound’s reactivity in nucleophilic substitution or coupling reactions, making it a valuable intermediate in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the bromination of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be contextualized by comparing it to related bromo-ethanones. Below is a detailed analysis of key analogs, including their physicochemical properties, substituent effects, and applications:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Applications Source Evidence
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 2-chlorophenyl - Density: 1.602 g/cm³
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one C₁₄H₁₀BrClO 309.58 4-chlorophenyl, phenyl 65–66 High molecular weight, solid at RT
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one C₁₆H₂₁BrO 309.24 Tetrahydronaphthalenyl, tetramethyl 65–68 Rigid polycyclic framework
(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) C₂₂H₁₄BrClN₂O 437.0051 (HRMS) Indolyl, methoxyphenyl, imino - Potential bioactivity, complex substituents
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone C₁₀H₆Br₂F₂N₃O 393.98 Triazolyl, difluorophenyl - Crystallographically characterized

Key Observations:

Substituent Effects: Chlorophenyl derivatives (e.g., 2-chloro or 4-chloro) exhibit lower molecular weights (233–310 Da) compared to polycyclic analogs like the tetrahydronaphthalenyl derivative (309.24 Da) . Bulky substituents (e.g., tetrahydronaphthalenyl) increase melting points (65–68°C), suggesting enhanced crystalline stability .

Reactivity and Stability: Bromo-ethanones with electron-withdrawing groups (e.g., 4-chlorophenyl) are more reactive in nucleophilic substitutions due to α-carbon activation . Stability concerns are noted for analogs like 2-Bromo-1-(3-thienyl)-1-ethanone, which exhibits acute toxicity and requires stringent handling protocols .

Structural Characterization: Crystallographic data for the triazolyl-difluorophenyl analog () highlights the role of halogen bonding in lattice stabilization, a feature likely relevant to the tetrahydroisoquinolinyl analog .

Biological Activity

  • Molecular Formula : C11_{11}H12_{12}BrNO
  • Molecular Weight : 254.12 g/mol
  • Purity : Typically available at 95% or higher

The compound features a bromo substituent on a tetrahydroisoquinoline scaffold, which is known for its diverse pharmacological activities.

Research indicates that compounds containing tetrahydroisoquinoline structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Tetrahydroisoquinolines have been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that this class of compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary data indicate that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study conducted by Zhang et al. (2020) demonstrated that tetrahydroisoquinoline derivatives could significantly reduce neuronal apoptosis in models of Alzheimer's disease. The study highlighted the role of these compounds in modulating neuroinflammation and promoting neuronal survival.
  • Antioxidant Activity Assessment :
    • In vitro assays performed by Lee et al. (2021) showed that compounds similar to 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibited strong antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Testing :
    • Research by Kumar et al. (2022) evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives had significant inhibitory effects on bacterial growth.

Table of Biological Activities

Activity TypeFindingsReference
NeuroprotectionReduced apoptosis in neuronal modelsZhang et al., 2020
AntioxidantStrong scavenging activity (IC50 comparable to ascorbic acid)Lee et al., 2021
AntimicrobialSignificant growth inhibition against various bacteriaKumar et al., 2022

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves coupling a bromoacetyl moiety with a tetrahydroisoquinoline precursor. Key steps include:

  • Nucleophilic substitution : Reacting 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetyl bromide under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis or dimerization .

Table 1: Synthesis Conditions for Analogous Compounds

Substituent PositionReaction Yield (%)Purification MethodReference
4-Fluoro72Column Chromatography
4-Chloro68Recrystallization
3-Bromo65Column Chromatography

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the tetrahydroisoquinoline ring protons (δ 2.8–3.5 ppm for methylene groups) and ketone carbonyl (δ 195–205 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.04 for C₁₁H₁₁BrNO⁺) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeatureReference
¹H NMRδ 4.2 ppm (N-CH₂-Br)
IR1680 cm⁻¹ (C=O stretch)
X-rayDihedral angle: 85.3° (ring/ketone)

Q. What are the optimal storage conditions to maintain the compound's stability?

Methodological Answer:

  • Temperature : Store at +5°C in amber glass vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the bromoacetyl group.
  • Stability Testing : Monitor decomposition via HPLC every 3 months; degradation <2% under recommended conditions .

Advanced Research Questions

Q. How do electronic effects of substituents on the aromatic ring influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: Substituents alter electrophilicity and reaction pathways:

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance electrophilicity of the ketone, accelerating nucleophilic attack (e.g., SN2 at the bromine) .
  • Steric effects : Bulky substituents (e.g., 3,5-di-trifluoromethyl) reduce reaction rates due to hindered access to the reactive site .

Table 3: Substituent Effects on Reactivity

SubstituentRelative Reactivity (vs. H)Reference
4-Fluoro1.8×
4-Chloro1.5×
3-Bromo2.1×

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents. For example:
    • 6,7-Dimethoxy substitution : IC₅₀ = 134.35 μM (vs. 147.51 μM for 4-fluoro analog) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., assay conditions).
  • Dose-response validation : Re-test disputed compounds under standardized protocols .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PubChem 3D conformers (InChI Key: HEMROKPXTCOASZ) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Properties

IUPAC Name

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTRPIUOVNEKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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